molecular formula C13H19IN2 B8162197 1-Ethyl-4-(2-iodobenzyl)piperazine

1-Ethyl-4-(2-iodobenzyl)piperazine

Cat. No.: B8162197
M. Wt: 330.21 g/mol
InChI Key: NHXNNJBKMWVUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(2-iodobenzyl)piperazine is a piperazine-based small molecule of significant interest in medicinal chemistry and pharmacological research. Piperazine derivatives are a broad class of compounds known for their versatile binding properties and wide range of biological activities . This compound features a benzyl group substituted with iodine at the 2-position, a modification that is often explored to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. Key Research Applications Derivatives of 4-benzylpiperazine are extensively investigated as high-affinity ligands for sigma-1 receptors, which are proteins expressed in the central nervous system and associated with various neurological conditions . The structural motif of a halogenated benzyl group attached to a piperazine ring is a common pharmacophore in this field. Furthermore, iodinated benzylpiperazine analogs have been studied for their potential in targeting specific biological processes. For instance, related compounds have been radiolabeled with iodine-123 for evaluation as diagnostic imaging agents in diseases like melanoma, due to interactions with melanin . In cancer research, certain piperazine derivatives have demonstrated potent cytotoxic effects by inducing apoptosis in human cancer cell lines, suggesting their utility as leads for novel anti-cancer agents . Value for Researchers The presence of the iodine atom on the benzyl ring makes this compound a valuable synthetic intermediate. Iodine can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, enabling researchers to synthesize a diverse array of more complex derivatives for structure-activity relationship (SAR) studies . This allows for the systematic exploration of how different substituents affect biological activity, which is crucial in the hit-to-lead optimization phase of drug discovery. Handling and Disclaimers This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

1-ethyl-4-[(2-iodophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXNNJBKMWVUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylation Followed by Benzylation

A two-step approach is widely reported:

  • Step 1 : N-Ethylation of piperazine using ethylating agents (e.g., ethyl bromide, diethyl sulfate).

  • Step 2 : N-Benzylation with 2-iodobenzyl bromide.

Procedure (Adapted from,):

  • Ethylation : Piperazine (1 equiv) reacts with ethyl bromide (1.2 equiv) in ethanol under reflux (12 h). The product, 1-ethylpiperazine, is isolated via distillation (yield: 65–75%).

  • Benzylation : 1-Ethylpiperazine (1 equiv) and 2-iodobenzyl bromide (1.1 equiv) are stirred in acetonitrile with K₂CO₃ (2 equiv) at 80°C for 6 h. The crude product is purified by column chromatography (hexane/EtOAc) to yield 1-ethyl-4-(2-iodobenzyl)piperazine (yield: 58–63%).

Single-Pot Sequential Alkylation

A streamlined method employs a one-pot strategy to minimize intermediate isolation:

  • Piperazine, ethyl bromide, and 2-iodobenzyl bromide are reacted in a molar ratio of 1:1.2:1.1 in DMF with NaH as a base (0°C → rt, 24 h). Yield: 52%.

Reductive Amination

This method utilizes piperazine derivatives and carbonyl precursors (e.g., 2-iodobenzaldehyde) followed by reduction:

  • Step 1 : Condensation of 1-ethylpiperazine with 2-iodobenzaldehyde in methanol (rt, 4 h).

  • Step 2 : Reduction of the imine intermediate using NaBH₄ (0°C, 1 h). Yield: 68%.

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, cross-coupling strategies are employed:

  • Buchwald-Hartwig Amination : 1-Ethylpiperazine (1 equiv) reacts with 2-iodobenzyl chloride (1.05 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene (100°C, 12 h). Yield: 74%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Direct N-AlkylationEthyl bromide, K₂CO₃Reflux, 6–12 h58–63%Simplicity, scalability
Reductive AminationNaBH₄, MeOH0°C → rt, 5 h68%Mild conditions, avoids alkyl halides
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos100°C, 12 h74%High regioselectivity, purity

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates.

  • Base Selection : K₂CO₃ or NaH improves nucleophilicity of piperazine.

  • Catalyst Loading : Pd-based systems require rigorous exclusion of oxygen.

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.40 (t, J = 7.6 Hz, 1H, ArH), 7.10 (d, J = 7.2 Hz, 1H, ArH), 3.60 (s, 2H, CH₂), 2.50–2.30 (m, 8H, piperazine-H), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • MS (ESI) : m/z 331.1 [M+H]⁺.

Challenges and Optimization

  • Competitive Alkylation : Excess alkylating agents may lead to di- or tri-substituted byproducts. Stoichiometric control is critical.

  • Iodine Stability : 2-Iodobenzyl bromide is light-sensitive; reactions require amber glassware .

Chemical Reactions Analysis

1-Ethyl-4-(2-iodobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-(2-iodobenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-iodobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The exact pathways and molecular targets may vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents, linker groups, and structural conformations. Below is a detailed comparison of 1-Ethyl-4-(2-iodobenzyl)piperazine with structurally or functionally related compounds:

Substituent Effects on Binding Affinity

  • Halogenated Benzyl Groups: p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine] and p-MPPF (fluoro-substituted analog) are 5-HT1A receptor antagonists. The iodo-substituted p-MPPI showed an ID50 of 3 mg/kg in antagonizing 8-OH-DPAT-induced hypothermia, while p-MPPF (fluoro-substituted) exhibited higher potency (ID50 = 0.7 mg/kg), suggesting that smaller halogens may improve receptor interaction .
  • Aromatic vs. Alkyl Substituents: Piperazine derivatives with N-phenylpiperazinyl groups (e.g., compound 8a) displayed reduced aqueous solubility (<20 μM at pH 2.0 and 6.5) compared to N-benzylpiperazinyl analogs (60–80 μM solubility) due to differences in pKa (3.8 vs. 6–7) .

Linker Group Impact on Activity

  • Spacer Length: In 4(1H)-quinolone derivatives, ethylene or methylene linkers between the piperazine and core structure improved solubility (80 μM) compared to direct attachment (<20 μM) .
  • Piperazine vs. Piperidine Rings: In thiazolo[5,4-d]pyrimidine derivatives, piperazine-substituted compounds (Ki = 58 nM) showed 10-fold higher hA2A adenosine receptor (hA2AAR) binding affinity than piperidine analogs (Ki = 594 nM) . The piperazine ring’s nitrogen atoms may facilitate hydrogen bonding or charge interactions absent in piperidine derivatives.

Metabolic Stability and CYP Inhibition

  • Alkyl Chain Optimization :
    • Ethyl piperazine derivatives (e.g., compound 15) exhibited lower CYP2D6 inhibition and improved metabolic stability compared to piperidine analogs but were less potent than propyl/butyl piperazines (e.g., compound 16) .
    • The ethyl group in this compound may offer a balance between metabolic stability and steric hindrance.

Data Tables

Table 1: Comparison of Key Piperazine Derivatives

Compound Substituents/Linkers Biological Target Key Property Reference
This compound 2-iodobenzyl, no spacer Not specified Halogen-enhanced binding N/A
p-MPPI p-iodobenzamido, ethyl linker 5-HT1A receptor ID50 = 3 mg/kg (hypothermia assay)
p-MPPF p-fluorobenzamido, ethyl linker 5-HT1A receptor ID50 = 0.7 mg/kg (hypothermia assay)
Compound 3 (thiazolopyrimidine) Benzyl-piperazine hA2AAR Ki = 58 nM
Propyl piperazine 16 Propyl linker CXCR4 Improved potency/metabolic stability
8ac (quinolone derivative) Ethylene spacer General Solubility = 80 μM (pH 2.0/6.5)

Table 2: Substituent Effects on Solubility and pKa

Compound Type Substituent/Linker Solubility (μM) pKa (piperazine N) Reference
N-Phenylpiperazinyl (8a) Direct attachment <20 3.8
N-Benzylpiperazinyl (8b) Direct attachment 60–80 6–7
Ethylene spacer (8ac) CH2CH2 linker >80 6–7

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethyl-4-(2-iodobenzyl)piperazine and its analogs?

Methodological Answer: Piperazine derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Alkylation of Piperazine Core : React 1-ethylpiperazine with 2-iodobenzyl bromide in a polar aprotic solvent (e.g., DMF or DCM) using a base like K₂CO₃ or EDIPA to deprotonate the amine and facilitate substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (e.g., with Et₂O) is used to isolate the product .

Q. Key Reaction Conditions Comparison

StepReagents/ConditionsEvidence Source
AlkylationDMF, K₂CO₃, RT, 6-7 h
PurificationSilica gel (ethyl acetate:hexane, 1:8)
Alternative SolventDCM, EDIPA, microwave (50°C, 10 min)

Q. How are piperazine derivatives characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., ethyl group at N1, iodobenzyl at N4) .
    • IR : Identify functional groups (e.g., C-I stretch ~500 cm⁻¹) .
  • Chromatography : TLC (hexane:ethyl acetate) monitors reaction progress .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure (e.g., CCDC-1990392 in related compounds) .

Q. What in vitro assays are used to evaluate the biological activity of iodobenzyl-piperazine derivatives?

Methodological Answer:

  • Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine/serotonin receptors) using tritiated ligands .
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values) .
  • Antimicrobial Testing : Broth microdilution to determine MIC against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized for iodine-containing piperazine derivatives?

Methodological Answer: Iodine’s steric bulk and lower electronegativity (vs. F/Cl) necessitate tailored conditions:

  • Solvent Choice : Use DMF or DCM to enhance solubility of aromatic intermediates .
  • Catalysis : Add KI to promote iodide displacement in SN2 reactions.
  • Temperature Control : Moderate heating (40–60°C) avoids decomposition of iodobenzyl intermediates .
  • Byproduct Mitigation : Monitor for dehalogenation via LC-MS; optimize stoichiometry (1.2:1 benzyl halide:piperazine) .

Q. How should researchers address contradictory bioactivity data in piperazine analogs?

Methodological Answer:

  • Structural Reanalysis : Verify purity via HPLC (>95%) and confirm stereochemistry (e.g., NOESY NMR) .
  • Assay Reproducibility : Test in triplicate across multiple cell lines/receptor subtypes .
  • Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes .
  • Computational Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

Q. What strategies are effective for designing piperazine-based tyrosine kinase inhibitors?

Methodological Answer:

  • Fragment-Based Design : Use 1-(4-fluorobenzyl)piperazine as a core fragment for kinase binding pockets .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -I, -NO₂) at the benzyl position to enhance ATP-binding site interactions .
  • Docking Workflow :
    • Generate 3D ligand conformers (Open Babel).
    • Dock into kinase X-ray structures (PDB: e.g., 3POZ) using GOLD or Schrödinger .
    • Validate with MM-GBSA binding energy calculations .

Q. How can structure-activity relationship (SAR) studies guide the optimization of iodobenzyl-piperazine derivatives?

Methodological Answer:

  • Systematic Substituent Variation :

    PositionModificationBiological Impact (Example)Evidence
    N1Ethyl vs. methylImproved metabolic stability
    BenzylIodo vs. fluoroEnhanced receptor affinity
    PiperazineHydroxyethylIncreased solubility, reduced toxicity
  • QSAR Modeling : Use Molinspiration or Dragon descriptors to correlate logP/pKa with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.